molecular formula C14H14N2O4S2 B2860796 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide CAS No. 954637-28-6

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2860796
CAS No.: 954637-28-6
M. Wt: 338.4
InChI Key: IZMHRGHTMPIXBA-UHFFFAOYSA-N
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Description

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide: is a complex organic compound that features a unique combination of an oxazolidinone ring, a phenyl group, and a thiophene sulfonamide moiety

Mechanism of Action

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .

Mode of Action

This compound interacts with FXa, inhibiting its function . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Inhibition of FXa by the compound produces antithrombotic effects by decreasing this amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The compound is a low molecular weight, orally administrable inhibitor of FXa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound’s interaction with human serum albumin (HSA) occurs via static quenching, and the complex formation in the ground states affects the fluorescence of HSA, with a moderate binding constant of 104 M-1 .

Result of Action

The inhibition of FXa by the compound results in antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide typically involves the formation of the oxazolidinone ring followed by the introduction of the thiophene sulfonamide group. One common method includes the condensation of 2-oxo-3-phenyloxazolidin-5-ylmethylamine with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group in the presence of a base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

  • N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide
  • N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide

Comparison: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-14-16(11-5-2-1-3-6-11)10-12(20-14)9-15-22(18,19)13-7-4-8-21-13/h1-8,12,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMHRGHTMPIXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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